molecular formula C25H22N4O2 B2413322 1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide CAS No. 1251684-59-9

1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Cat. No. B2413322
CAS RN: 1251684-59-9
M. Wt: 410.477
InChI Key: RNELERCAEXNPIU-UHFFFAOYSA-N
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Description

1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide, also known as BBTI, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a number of diseases.

Scientific Research Applications

  • Antihypertensive Properties : A study by Carini et al. (1991) discusses a series of nonpeptide angiotensin II receptor antagonists, which include compounds structurally related to N-(biphenylylmethyl)imidazoles and N-(benzamidobenzyl)imidazoles. These compounds have shown potential in treating hypertension (Carini et al., 1991).

  • Binding Interaction Studies : Research by Jayabharathi et al. (2012) explored the interaction between a benzimidazole derivative, similar in structure to the specified compound, and bovine serum albumin. This study provides insights into the biochemical interactions and binding mechanisms of such compounds (Jayabharathi et al., 2012).

  • Synthetic Methodologies : A paper by Huang Jin-qing (2009) focuses on the synthesis of a compound structurally similar to the one , demonstrating the chemical processes involved in creating such complex molecules (Huang Jin-qing, 2009).

  • Functionalization Reactions : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of certain imidazole derivatives, providing valuable information on the chemical properties and potential applications of these compounds (Yıldırım et al., 2005).

  • Peptidomimetics Synthesis : A study by Skogh et al. (2013) details the synthesis of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, which are used in preparing imidazole-based peptidomimetics. This research is significant for the development of new pharmaceuticals (Skogh et al., 2013).

  • Inhibitors Discovery : Veerman et al. (2021) reported the discovery of 2,4-1H-imidazole carboxamides as inhibitors of TGF-β activated kinase 1 (TAK1), indicating the potential of such compounds in targeted therapies (Veerman et al., 2021).

  • Antibacterial Studies : Research on 1-methyl-2-phenyl/o-tolyl-6-substitutedphenyl 1H-benzo[d]-imidazole derivatives by Hanumantappa et al. (2021) demonstrated their antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the compound's potential in antimicrobial applications (Hanumantappa et al., 2021).

properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(3-methylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-18-6-5-9-22(14-18)28-25(31)23-16-29(17-26-23)15-19-10-12-21(13-11-19)27-24(30)20-7-3-2-4-8-20/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNELERCAEXNPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzamidobenzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

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